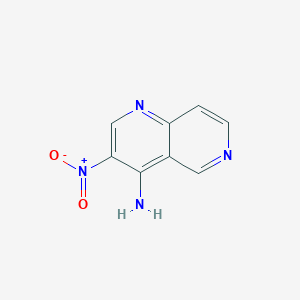

3-Nitro-1,6-naphthyridin-4-amine

Description

Overview of Naphthyridine Isomers and Their Chemical Landscape

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds consisting of two fused pyridine (B92270) rings. acs.org This arrangement gives rise to six possible isomers, depending on the relative positions of the two nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. acs.org Each isomer possesses a unique electronic distribution and steric environment, leading to distinct chemical and physical properties.

The synthesis of the parent naphthyridine rings can be challenging, with methods like the Skraup reaction, which involves heating an aminopyridine with glycerol (B35011) and an oxidizing agent, often resulting in modest yields and sometimes violent reactions. acs.org Refinements and alternative strategies, such as those starting from functionalized pyridines, have been developed to access these important scaffolds. nih.govresearchgate.net

Importance of the 1,6-Naphthyridine (B1220473) Scaffold in Contemporary Chemical Research

The 1,6-naphthyridine framework has garnered significant attention in contemporary chemical research due to its presence in a variety of biologically active molecules. researchgate.net Its rigid, planar structure provides a well-defined orientation for appended functional groups, making it an attractive scaffold for the design of enzyme inhibitors and receptor ligands.

Rationale for Investigating 3-Nitro-1,6-naphthyridin-4-amine: A Privileged Framework with Diverse Functionalities

The specific substitution pattern of this compound presents a compelling case for its investigation. The presence of both a nitro group and an amino group on the same aromatic ring system creates a molecule with a rich and varied chemical reactivity.

The juxtaposition of a strong electron-withdrawing nitro group and an electron-donating amino group on the 1,6-naphthyridine core creates a "push-pull" electronic effect. This electronic arrangement significantly influences the reactivity of the entire molecule. The nitro group, a powerful deactivator for electrophilic aromatic substitution, directs incoming electrophiles to specific positions and activates the ring towards nucleophilic attack. numberanalytics.comnumberanalytics.com Conversely, the amino group is an activating group for electrophilic substitution. rsc.org This dichotomy in reactivity makes these systems versatile synthetic intermediates.

The presence of both functionalities also opens up avenues for further chemical transformations. The nitro group can be reduced to an amine, offering a route to di-amino substituted naphthyridines, while the amino group can undergo a wide range of reactions, including diazotization and coupling. organic-chemistry.org

The 1,6-naphthyridine core itself possesses inherent reactivity patterns. The nitrogen atoms in the rings are basic and can be protonated or alkylated. The electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of the nitro group in this compound.

Structure

3D Structure

Properties

CAS No. |

85938-76-7 |

|---|---|

Molecular Formula |

C8H6N4O2 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

3-nitro-1,6-naphthyridin-4-amine |

InChI |

InChI=1S/C8H6N4O2/c9-8-5-3-10-2-1-6(5)11-4-7(8)12(13)14/h1-4H,(H2,9,11) |

InChI Key |

GRWNVYUKOBLOKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C(C(=CN=C21)[N+](=O)[O-])N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 1,6 Naphthyridin 4 Amine

Reactivity of the Nitro Group

The nitro group (-NO2) is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. numberanalytics.com Its chemistry is characterized by reduction to various oxidation states and its ability to stabilize adjacent negative charges.

Reduction Pathways of Nitroaromatic Systems (e.g., to Amino, Hydroxylamino Derivatives)

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, capable of yielding a range of products depending on the reagents and reaction conditions. The process involves a six-electron reduction to form the corresponding amine, which can proceed through sequential two-electron steps. nih.gov

The typical reduction pathway is as follows: Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Arylamine

A variety of reducing agents can be employed to achieve the full reduction to the amine. wikipedia.org Catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney nickel is highly efficient. wikipedia.orgorganic-chemistry.org Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride, are also common. wikipedia.org Other reagents like sodium hydrosulfite or catalytic transfer hydrogenation can achieve this transformation, often with high chemoselectivity, tolerating other functional groups. wikipedia.orgorganic-chemistry.org

The reduction can also be stopped at the intermediate N-arylhydroxylamine stage by using specific reagents and controlled conditions, such as zinc dust in aqueous ammonium (B1175870) chloride or catalytic rhodium on carbon with hydrazine. wikipedia.org

For 3-Nitro-1,6-naphthyridin-4-amine, reduction of the nitro group would lead to the formation of 1,6-Naphthyridine-3,4-diamine, a potentially valuable intermediate for the synthesis of fused heterocyclic systems.

Table 1: Selected Reduction Pathways for Nitroaromatic Compounds

| Reducing Agent/System | Intermediate Product | Final Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C) | 3-Nitroso-1,6-naphthyridin-4-amine | 1,6-Naphthyridine-3,4-diamine | wikipedia.org |

| Iron (Fe) in Acidic Media (e.g., HCl, Acetic Acid) | Not typically isolated | 1,6-Naphthyridine-3,4-diamine | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Not typically isolated | 1,6-Naphthyridine-3,4-diamine | wikipedia.org |

| Zinc (Zn) Dust and Ammonium Chloride (NH₄Cl) | 4-Amino-1,6-naphthyridin-3-ylhydroxylamine | Can be isolated under controlled conditions | wikipedia.org |

Nucleophilic Attack on the Nitro-Substituted Ring Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for nitroaromatic compounds. wikipedia.org The strongly electron-withdrawing nitro group activates the ring towards attack by nucleophiles, particularly at positions ortho and para to it. wikipedia.orgbyjus.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com For the reaction to occur, a good leaving group, such as a halide, must be present on the ring.

In the case of this compound, there is no inherent leaving group on the ring. However, the nitro group itself can sometimes be displaced under vigorous conditions with potent nucleophiles. More commonly, nucleophilic aromatic substitution of hydrogen (SNAr-H) can occur, where a hydride ion is formally displaced, often requiring an oxidizing agent to regenerate aromaticity. The presence of the electron-donating amine group at position 4 and the complex electronics of the fused naphthyridine ring would influence the regioselectivity of such an attack. The positions activated by the nitro group (positions 2 and ortho to the nitro group on the same ring) are critical sites for potential nucleophilic attack. nih.gov

Table 2: Hypothetical Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product (Illustrative) | Reaction Type | Reference |

|---|---|---|---|

| Methoxide (CH₃O⁻) | 4-Amino-2-methoxy-1,6-naphthyridine (if H at C2 is substituted) | SNAr-H | nih.govlibretexts.org |

| Ammonia (B1221849) (NH₃) | 1,6-Naphthyridine-2,3,4-triamine (if NO₂ is substituted) | SNAr (requires harsh conditions) | wikipedia.org |

| Hydroxide (OH⁻) | 4-Amino-1,6-naphthyridin-3-ol (if NO₂ is substituted) | SNAr (requires harsh conditions) | libretexts.org |

Thermal Decomposition Mechanisms of Nitroaromatic Compounds

The thermal decomposition of nitroaromatic compounds is a complex process that is highly dependent on temperature, pressure, and the physical state of the compound. dtic.mil For many nitroaromatic explosives, the primary initiation step is the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule. dtic.milacs.org This generates an aryl radical and a nitrogen dioxide (•NO₂) radical, which can initiate a cascade of further reactions.

Subsequent reactions can include hydrogen abstraction by the •NO₂ radical, radical-radical coupling, and complex rearrangements, leading to the formation of a variety of gaseous products (NO, N₂O, CO, CO₂) and solid residues. dtic.milrsc.org The specific decomposition pathway for this compound has not been reported, but it would be expected to follow these general principles. The presence of the amine group and the heterocyclic naphthyridine core would likely influence the secondary decomposition reactions, potentially leading to complex polymerization or condensation products.

Reactivity of the Amine Group

The primary aromatic amine group (-NH₂) is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation. byjus.com Its reactivity in this compound is expected to be somewhat attenuated due to the electron-withdrawing effect of the meta-positioned nitro group.

Acylation and Alkylation Reactions of the Primary Amine

Acylation is the reaction of a primary amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. byjus.comjove.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. jove.com This is a common method for protecting amine groups or for synthesizing biologically active amides. For example, reacting this compound with acetyl chloride would yield N-(3-Nitro-1,6-naphthyridin-4-yl)acetamide. ias.ac.inyoutube.com

Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the amine with alkyl halides, though this method can lead to over-alkylation, producing secondary and tertiary amines. koreascience.kr More modern and selective methods include the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst (e.g., Ru, Ir complexes). rsc.orgnih.gov This process is environmentally benign, producing only water as a byproduct. nih.gov

Table 3: Acylation and Alkylation Reactions of the Amine Group

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(3-Nitro-1,6-naphthyridin-4-yl)acetamide | byjus.com |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(3-Nitro-1,6-naphthyridin-4-yl)acetamide | youtube.com |

| Alkylation | Methyl Iodide (CH₃I) | N-Methyl-3-nitro-1,6-naphthyridin-4-amine (and poly-alkylated products) | koreascience.kr |

| Alkylation (Borrowing Hydrogen) | Benzyl Alcohol (C₆H₅CH₂OH) with Ru catalyst | N-Benzyl-3-nitro-1,6-naphthyridin-4-amine | rsc.orgnih.gov |

Condensation Reactions and Imine Formation

Primary amines readily react with the carbonyl group of aldehydes and ketones to form imines (also known as Schiff bases). chemistrysteps.commasterorganicchemistry.com The reaction is typically catalyzed by a mild acid and proceeds through a two-stage mechanism. pressbooks.pub The first stage is the nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. chemistrysteps.com In the second stage, the carbinolamine is protonated and eliminates a molecule of water to form the C=N double bond of the imine. chemistrysteps.compressbooks.pub The reaction is reversible and can be driven to completion by removing the water formed. chemistrysteps.com

Primary aromatic amines can also participate in other condensation reactions, for example with compounds like chloral (B1216628) or formaldehyde, to form more complex structures. acs.orgacs.org

Table 4: Imine Formation from this compound

| Carbonyl Compound | Product (Imine/Schiff Base) | Reference |

|---|---|---|

| Benzaldehyde | (E)-N-Benzylidene-3-nitro-1,6-naphthyridin-4-amine | slideshare.net |

| Acetone | N-(Propan-2-ylidene)-3-nitro-1,6-naphthyridin-4-amine | chemistrysteps.com |

| Cyclohexanone | N-Cyclohexylidene-3-nitro-1,6-naphthyridin-4-amine | pressbooks.pub |

Reactivity of the 1,6-Naphthyridine (B1220473) Ring System

The 1,6-naphthyridine framework is a diazanaphthalene, and its reactivity is analogous to that of pyridine (B92270)—a system known for its general resistance to electrophilic attack and susceptibility to nucleophilic substitution. acs.orgwikipedia.org The presence of two nitrogen atoms in the bicyclic structure further depletes the ring of electron density, making it highly electrophilic.

Electrophilic Aromatic Substitution (EAS) on the 1,6-naphthyridine nucleus is generally disfavored due to the electron-withdrawing nature of the ring nitrogens, which deactivates the system towards attack by electrophiles. masterorganicchemistry.com In this compound, the reactivity is further complicated by the substituents. The 4-amino group is a strong activating group and is ortho-, para-directing. Conversely, the 3-nitro group is a powerful deactivating group and is meta-directing.

The directing effects of these two groups are in opposition:

The amino group at C-4 would direct incoming electrophiles to the C-3 position (already substituted) and the C-5 position.

The nitro group at C-3 would direct incoming electrophiles to the C-5 and C-7 positions.

Considering these influences, the C-5 and C-7 positions are the most likely sites for any potential electrophilic attack, as they are targeted by the nitro group's meta-directing effect and the C-5 position is also targeted by the amino group's para-directing effect. However, the combined deactivating effects of the nitro group and the two ring nitrogens mean that EAS reactions are highly unlikely to occur unless performed under extremely harsh conditions.

The electron-deficient nature of the 1,6-naphthyridine ring is significantly amplified by the presence of the electron-withdrawing nitro group, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comlibretexts.org This type of reaction is common for aromatic and heteroaromatic systems bearing strong electron-withdrawing groups ortho or para to a potential leaving group or an attack site. wikipedia.orglibretexts.org In this molecule, the nitro group at C-3 strongly activates the ring for nucleophilic attack.

The most probable sites for nucleophilic attack are the unsubstituted carbon atoms at the C-5 and C-7 positions, which are para and ortho, respectively, to the ring nitrogen at position 6, and are also influenced by the activating nitro group. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov A variety of nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace a hydride ion (or another leaving group if present) at these positions.

Table 1: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions

| Position of Attack | Nucleophile (Nu⁻) | Proposed Product | Reaction Conditions |

| C-5 | Methoxide (CH₃O⁻) | 5-Methoxy-3-nitro-1,6-naphthyridin-4-amine | Base (e.g., NaH), CH₃OH |

| C-7 | Ethane-thiolate (CH₃CH₂S⁻) | 7-(Ethylthio)-3-nitro-1,6-naphthyridin-4-amine | Base (e.g., K₂CO₃), CH₃CH₂SH |

| C-5 | Pyrrolidine | 5-(Pyrrolidin-1-yl)-3-nitro-1,6-naphthyridin-4-amine | Heat, polar aprotic solvent |

The 1,6-naphthyridine ring system, being electron-deficient like pyridine, is generally resistant to oxidation. Strong oxidizing agents would likely lead to degradation of the molecule rather than controlled oxidation of the heterocyclic core.

Conversely, the most facile reduction reaction for this compound is the reduction of the nitro group to an amine, which can be achieved with a variety of reagents (e.g., H₂/Pd-C, SnCl₂/HCl). This is a common and high-yielding transformation for nitroaromatic compounds. jsynthchem.com

Reduction of the heterocyclic rings themselves is more challenging but possible. Catalytic hydrogenation under forcing conditions (high pressure and temperature) can reduce the pyridine rings. It has also been noted that N-oxides of 1,6-naphthyridine can be synthesized and subsequently reduced back to the parent heterocycle, a strategy sometimes employed in its synthesis. acs.org

While there is no specific literature detailing ring-opening or rearrangement of this compound itself, such reactions are known to occur in related naphthyridine systems. researchgate.netnih.gov Electron-deficient heterocyclic rings can undergo ring-opening upon attack by strong nucleophiles. For instance, the reaction of 1,3-diamino-2,7-naphthyridines can trigger an unexpected rearrangement. nih.gov Similarly, some benzo[b] nih.govnih.govnaphthyridine derivatives undergo ring expansion reactions. mdpi.com

Given the high electrophilicity of the 1,6-naphthyridine core in the title compound, particularly at positions activated by the nitro group, it is plausible that a strong nucleophile could initiate a ring-opening cascade. Furthermore, intramolecular rearrangements, such as the Smiles rearrangement, are a possibility given the appropriate substitution pattern, where a nucleophilic portion of a side chain can displace an activated aryl system. wikipedia.org For example, a nucleophilic attack on the C-5 position could potentially lead to the cleavage of the C5-N6 bond under certain conditions.

Synergistic and Antagonistic Effects of Adjacent Nitro and Amino Groups on Reactivity

Antagonistic Effects:

Electrophilic Aromatic Substitution: The primary antagonism is observed in the context of EAS. The amino group is activating and ortho-, para-directing, promoting the reaction, while the nitro group is deactivating and meta-directing, hindering it. masterorganicchemistry.com This electronic conflict, combined with the inherent deactivation by the ring nitrogens, renders the molecule inert to most electrophilic substitutions.

Nucleophilicity of the Amine: The amino group's inherent nucleophilicity is significantly dampened by the strong electron-withdrawing nature of the adjacent nitro group. This is an intramolecular antagonism where one group electronically suppresses the characteristic reactivity of its neighbor. masterorganicchemistry.com

Synergistic Effects:

Reduction: The presence of the nitro group provides a specific site for chemical reduction to an amino group, a transformation that can dramatically alter the molecule's electronic properties and subsequent reactivity. jsynthchem.comnih.gov This new diamino-naphthyridine derivative would have vastly different reactivity, particularly towards electrophiles, compared to the starting material.

Coordination Chemistry and Catalytic Applications of Naphthyridine Based Systems

Design Principles for Naphthyridine-Based Ligands

The design of effective ligands is a cornerstone of coordination chemistry, aiming to create molecules with specific electronic and steric properties to control the reactivity and structure of the resulting metal complexes. Naphthyridines, as isomers of diazanaphthalenes, offer a rigid bicyclic framework with two nitrogen atoms that can act as coordination sites. nih.govacs.org The relative positions of these nitrogen atoms are a key determinant of the ligand's properties. acs.org In the case of 1,6-naphthyridine (B1220473), the nitrogen atoms are located in different rings, which influences its coordination behavior compared to isomers like 1,8-naphthyridine (B1210474) where the nitrogens are in closer proximity.

The primary donor atoms in 1,6-naphthyridine ligands are the nitrogen atoms of the two pyridine (B92270) rings. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. Depending on the metal ion and the reaction conditions, 1,6-naphthyridine derivatives can act as monodentate or bidentate ligands. In a bidentate mode, the two nitrogen atoms can chelate to a single metal center, forming a stable ring structure. This N,N'-chelation is a common coordination mode for many naphthyridine-based ligands.

Substituents play a critical role in modulating the electronic properties of the naphthyridine ring and, consequently, its behavior as a ligand. nih.gov In 3-Nitro-1,6-naphthyridin-4-amine, the two substituents have opposing electronic effects.

The nitro group (-NO2) is a strong electron-withdrawing group due to both the inductive effect (electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of pi-electrons from the ring to the nitro group). researchgate.net This has several consequences:

It decreases the electron density on the naphthyridine ring system.

It reduces the basicity of the nitrogen donor atoms, making them weaker Lewis bases.

The electron-withdrawing nature of the nitro group can enhance the π-acceptor properties of the ligand, which can be important in stabilizing metal complexes with electron-rich metals through back-bonding.

The amine group (-NH2) , conversely, is a strong electron-donating group through resonance, where the lone pair on the nitrogen atom is delocalized into the aromatic ring. nta.ac.ins3waas.gov.invedantu.com This leads to:

An increase in electron density on the naphthyridine ring.

An increase in the basicity of the ring nitrogen atoms, making them stronger Lewis bases and enhancing their ability to coordinate to metal ions.

Formation of Metal Complexes with 1,6-Naphthyridine Derivatives

The synthesis of metal complexes with 1,6-naphthyridine derivatives involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can exhibit a variety of geometries and coordination numbers depending on the metal, the ligand-to-metal ratio, and the presence of counter-ions.

The synthesis of transition metal complexes with substituted 1,6-naphthyridines can be achieved through various methods. A common approach involves the direct reaction of a metal halide or other salt with the ligand in a solvent like ethanol (B145695) or acetonitrile. For instance, the synthesis of benzo[b] nih.govacs.orgnaphthyridine derivatives has been reported, which can then be used to form complexes. mdpi.comnih.gov The characterization of these complexes is typically carried out using a combination of analytical techniques:

Spectroscopic Methods (IR, UV-Vis, NMR): Infrared spectroscopy can indicate coordination by shifts in the vibrational frequencies of the ligand. UV-Vis spectroscopy provides information about the electronic transitions within the complex. NMR spectroscopy can be used to probe the structure of diamagnetic complexes in solution.

| Technique | Information Gained |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles |

| Infrared (IR) Spectroscopy | Changes in ligand vibrational modes upon coordination |

| UV-Vis Spectroscopy | Electronic transitions (e.g., d-d, charge transfer) |

| Nuclear Magnetic Resonance (NMR) | Solution-state structure for diamagnetic complexes |

The bond between a naphthyridine ligand and a metal center is primarily a sigma (σ) bond formed by the donation of the nitrogen lone pair to an empty orbital on the metal. However, the π-system of the aromatic rings also plays a crucial role.

The electronic properties of the metal-ligand bond are significantly influenced by the substituents on the naphthyridine ring. For this compound:

The electron-donating amine group increases the electron density on the ring nitrogens, strengthening the σ-donation to the metal.

The electron-withdrawing nitro group decreases the electron density, weakening the σ-donation but enhancing the ligand's ability to accept electron density from the metal via π-back-bonding. This is particularly relevant for electron-rich transition metals in low oxidation states.

| Substituent | Electronic Effect | Impact on σ-Donation | Impact on π-Acceptance |

| Amine (-NH2) | Electron-donating | Increase | Decrease |

| Nitro (-NO2) | Electron-withdrawing | Decrease | Increase |

Role in Homogeneous Catalysis

Homogeneous catalysis involves a catalyst in the same phase as the reactants, typically in a liquid solution. youtube.com Transition metal complexes are widely used as homogeneous catalysts, where the ligands play a crucial role in tuning the catalyst's activity and selectivity. youtube.com

Naphthyridine-based ligands have been explored in various catalytic applications. Their rigid structure and tunable electronic properties make them attractive for creating well-defined catalytic sites. While some naphthyridine derivatives have shown potential in catalysis, specific applications using this compound as a ligand in homogeneous catalysis are not extensively documented in the current literature. acs.org However, the principles of ligand design suggest that it could be a candidate for certain catalytic reactions. The "push-pull" nature of the substituents could be beneficial in reactions where modulation of the metal center's electron density is key to the catalytic cycle. The influence of substituents on the activity of pyridine-based catalysts has been noted, where electron-releasing groups can sometimes enhance activity. researchgate.net The potential for this specific ligand in catalysis remains an area for further investigation.

C-H Bond Activation Processes

The selective functionalization of otherwise inert C-H bonds is a paramount goal in modern synthetic chemistry. Transition metal catalysis has emerged as a powerful tool for this purpose, and the design of effective ligands is crucial. Naphthyridine-based ligands have shown promise in directing and facilitating C-H activation reactions. For instance, dicopper(I) complexes supported by 1,8-naphthyridine-based ligands have been demonstrated to engage in the C-H activation of terminal alkynes. acs.org The bimetallic nature of these complexes, held in close proximity by the naphthyridine scaffold, is thought to be key to their reactivity. acs.org

The directing-group ability of the pyridine nitrogen atom is a well-established strategy in C-H activation. In the context of This compound , the N1 nitrogen atom could serve as a primary coordination site for a metal center, positioning it to potentially activate C-H bonds on a tethered substrate. Furthermore, the amino group at the 4-position could also participate in substrate binding or act as an internal base to facilitate deprotonation during the C-H activation step, a mechanism known as concerted metalation-deprotonation. youtube.com The strong electron-withdrawing nitro group at the 3-position would significantly modulate the electronic properties of the naphthyridine ring, potentially influencing the reactivity and selectivity of the catalytic process. While speculative, the unique substitution pattern of This compound makes it an intriguing candidate for ligand development in C-H activation research.

Cross-Coupling Reactions (e.g., C-O, C-N)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of complex organic molecules, including pharmaceuticals and materials, heavily relies on these transformations. Naphthyridine derivatives themselves are often synthesized using cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Kumada-Corriu reactions, to introduce substituents onto the heterocyclic core. nih.govthieme-connect.deacs.orgresearchgate.netrsc.org

Beyond being products of these reactions, naphthyridine-based compounds can also serve as ligands for the metal catalysts. The nitrogen atoms of the naphthyridine ring can coordinate to the metal center, influencing its stability, solubility, and catalytic activity. For example, palladium(II) complexes bearing 1,8-naphthyridine functionalized N-heterocyclic carbene ligands have been synthesized and successfully employed in Suzuki-Miyaura and Kumada-Corriu coupling reactions. rsc.org The performance of these catalysts was found to be dependent on the specific naphthyridine ligand structure. rsc.org

For This compound , its potential as a ligand in cross-coupling reactions is twofold. The 1,6-naphthyridine skeleton provides two potential coordination sites (N1 and N6). The electronic character of the ligand, heavily influenced by the push-pull effect of the amino and nitro groups, could be beneficial. The electron-donating amino group could enhance the electron density at the metal center, facilitating the oxidative addition step, while the electron-withdrawing nitro group could promote the reductive elimination step. This electronic tunability is a desirable feature in ligand design for optimizing catalytic cycles.

Below is a table summarizing representative cross-coupling reactions used for the synthesis of substituted naphthyridines, which could potentially be adapted to use naphthyridine-based ligands.

| Reaction Type | Catalyst/Ligand | Substrates | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 2-iodo-1,5-naphthyridine, Arylboronic acids | 2-Aryl-1,5-naphthyridines | High | researchgate.net |

| Stille | PdCl₂(PPh₃)₂ | Chloronitropyridine, Tributyl(1-ethoxyvinyl)tin | Substituted 1,5-naphthyridine (B1222797) | Good | nih.gov |

| Kumada-Corriu | Pd₂(NHC-NP)Cl₂ | Aryl bromides, Cyclohexylmagnesium bromide | Biaryls | Active | rsc.org |

Transfer Hydrogenation and Oxidation Catalysis

Transfer hydrogenation and catalytic oxidation are fundamental transformations in organic synthesis. Transfer hydrogenation offers a safer and more convenient alternative to using high-pressure hydrogen gas, employing organic molecules as hydride donors. nih.gov Conversely, catalytic oxidation introduces oxygen functionalities into organic substrates. Ruthenium and iridium complexes are often employed in these reactions, with the ligand sphere playing a critical role in determining catalyst efficiency and selectivity.

Naphthyridine derivatives have been successfully utilized as ligands in both transfer hydrogenation and oxidation catalysis. For instance, ruthenium complexes with 1,8-naphthyridine ligands have been shown to be active catalysts for the oxidation of alcohols and the epoxidation of alkenes like trans-stilbene. rsc.org In the realm of transfer hydrogenation, iridium-catalyzed reactions using indolines as a hydrogen source have been developed for the functionalization of 1,8-naphthyridines. nih.gov Furthermore, the selective hydrogenation of one of the two pyridine rings in naphthyridine isomers can be achieved with high selectivity by choosing the appropriate catalyst system, such as a homogeneous ruthenium precatalyst or a heterogeneous palladium catalyst. acs.org

The potential of This compound as a ligand in these reactions is significant. The presence of both a basic amino group and the naphthyridine nitrogen atoms could allow for the formation of bifunctional metal-ligand complexes. Such complexes are known to be highly effective in transfer hydrogenation, where the ligand can participate in the proton/hydride transfer mechanism. acs.org The electronic properties imparted by the nitro group could also influence the redox potential of the metal center, which is a key parameter in both oxidation and hydrogenation catalysis.

The following table presents examples of catalytic transfer hydrogenation and oxidation reactions involving naphthyridine systems.

| Reaction Type | Catalyst System | Substrate | Product | Key Finding | Reference |

| Alcohol Oxidation | Ruthenium/1,8-naphthyridine | Alcohols | Aldehydes/Ketones | Catalytically active | rsc.org |

| Alkene Epoxidation | Ruthenium/1,8-naphthyridine | trans-stilbene | trans-stilbene oxide | Catalytically active | rsc.org |

| Ring-Selective Hydrogenation | [Ru(p-cymene)I₂]₂ or Pd/C | nih.govnih.gov- and researchgate.netnih.gov-naphthyridines | Tetrahydronaphthyridines | Orthogonal reactivity based on catalyst choice | acs.org |

| Transfer Hydrogenation | [Cp*IrCl₂]₂ | Aryl-1,8-naphthyridines and indolines | Tetrahydropyridine derivatives | Efficient C-H functionalization via hydrogen transfer | nih.gov |

Potential as a Ligand in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is of utmost importance, particularly in the pharmaceutical industry. Asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over the other, is the most elegant and efficient method to achieve this. The development of novel chiral ligands is at the heart of this field.

Naphthyridine-based scaffolds have been successfully incorporated into chiral ligands for asymmetric catalysis. A notable example is the development of chiral naphthyridine diimine (NDI*) ligands for nickel-catalyzed asymmetric alkylidenecyclopropanations, affording high yields and enantioselectivities. nih.gov More recently, C₂-symmetric rigid tetradentate bimetallic naphthyridine-N,N'-dioxide ligands have been designed and applied in asymmetric Friedel-Crafts alkylation reactions, achieving excellent enantiomeric excesses. rsc.org The rigidity and defined geometry of the naphthyridine core are advantageous for creating a well-defined chiral environment around the metal center.

For This compound to be a candidate for asymmetric catalysis, it would need to be rendered chiral. This could be achieved by introducing a chiral center in a substituent attached to the naphthyridine core, for example, by modifying the amino group with a chiral auxiliary. The inherent planarity of the naphthyridine ring system could serve as a rigid backbone to project chiral elements into the catalytic pocket. The electronic asymmetry introduced by the nitro and amino groups could also play a role in stereochemical control, potentially leading to novel reactivity and selectivity. While this remains a prospective application, the proven success of other chiral naphthyridine ligands provides a strong rationale for exploring this avenue.

Exploration in Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling and reuse. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.

The exploration of naphthyridine-based systems in heterogeneous catalysis is an emerging area. One example is the use of a heterogeneous palladium on carbon (Pd/C) catalyst for the selective hydrogenation of naphthyridine isomers. acs.org This demonstrates that even without a specifically designed ligand, the interaction of the naphthyridine ring with a metal surface can lead to selective catalytic transformations.

This compound could be explored in heterogeneous catalysis in several ways. It could be directly used as a precursor for the synthesis of metal nanoparticles, where the naphthyridine moiety could act as a capping agent to control the size and stability of the nanoparticles. Alternatively, it could be covalently anchored to a solid support, such as silica (B1680970) or a polymer resin, and then metalated to generate a recyclable heterogeneous catalyst. The presence of the amino group provides a convenient handle for such immobilization. The robustness of the naphthyridine ring system suggests that it could withstand the conditions often required for heterogeneous catalytic processes.

Computational and Theoretical Chemical Studies of 3 Nitro 1,6 Naphthyridin 4 Amine

Electronic Structure and Molecular Orbital Analyses

The electronic properties of 3-nitro-1,6-naphthyridin-4-amine are governed by the interplay of the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) on the bicyclic heteroaromatic 1,6-naphthyridine (B1220473) core. The nitrogen atoms within the rings also significantly influence the electron distribution.

Density Functional Theory (DFT) and ab initio methods are fundamental computational techniques used to predict molecular geometries, electronic structures, and other properties. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to obtain optimized geometry and electronic data.

Ab initio calculations, while computationally more intensive, could provide benchmark data for the electronic properties of this system. For related nitroaromatic compounds, these methods have been used to investigate factors affecting their stability and sensitivity. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets for Aromatic Nitro Compounds

| DFT Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties of medium-sized organic molecules. |

| M06-2X | 6-311+G(d,p) | Good for non-covalent interactions and thermochemistry. |

| ωB97X-D | aug-cc-pVDZ | Includes dispersion corrections, suitable for systems with weak interactions. |

This table presents commonly used computational methods for nitroaromatic compounds and is for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's excitability and its ability to participate in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the aromatic rings. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the positions ortho and para to it on the naphthyridine ring system. The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, making the molecule susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. In related aminonitroimidazoles, the band gaps have been systematically studied using DFT to assess their stability and performance as energetic materials. nih.gov For this compound, the presence of both a strong donating and a strong withdrawing group is expected to result in a relatively small HOMO-LUMO gap, contributing to its reactivity.

Table 2: Expected Frontier Orbital Characteristics for this compound

| Molecular Orbital | Expected Primary Localization | Implication for Reactivity |

| HOMO | Amino group (-NH2) and naphthyridine rings | Site of electrophilic attack and electron donation. |

| LUMO | Nitro group (-NO2) and adjacent carbon atoms | Site of nucleophilic attack and electron acceptance. |

| HOMO-LUMO Gap | Expected to be relatively small | Indicates higher chemical reactivity and lower stability. |

This table is a theoretical prediction based on the electronic nature of the substituents and the aromatic system.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would be characterized by:

Negative Potential: Localized on the oxygen atoms of the nitro group and the nitrogen atoms of the naphthyridine rings. These are the most electronegative regions and are prone to interaction with electrophiles or cations.

Positive Potential: Concentrated around the hydrogen atoms of the amino group and on the carbon atom attached to the nitro group. The area around the nitro group on the aromatic ring is expected to show a significant positive potential, which is a common feature in nitroaromatic explosives and is related to their sensitivity. mdpi.com

The charge distribution analysis would quantify these observations, showing partial negative charges on the nitro group's oxygens and the ring nitrogens, and partial positive charges on the carbon bearing the nitro group and the hydrogens of the amino group. This charge separation contributes to the molecule's dipole moment and its interaction with polar solvents and other reagents.

Investigation of Reaction Mechanisms and Energetic Profiles

Theoretical calculations are invaluable for mapping out the reaction coordinates and determining the transition state energies for chemical transformations, thereby providing insight into reaction feasibility and selectivity.

The presence of the nitro group strongly activates the naphthyridine ring towards nucleophilic aromatic substitution (SNAr). Computational modeling of such reactions on related nitropyridine systems has shown that the addition of a nucleophile typically occurs at the electron-deficient positions ortho or para to the nitro group. acs.orgnih.gov

Studies on the nucleophilic substitution of nitropyridines have revealed that the nitro group itself can sometimes act as a leaving group, particularly when activated by other substituents or when attacked by soft nucleophiles like thiols. nih.gov Computational modeling can help predict the likelihood of this pathway versus the substitution of other potential leaving groups.

To fully understand a reaction mechanism, it is essential to locate and characterize the transition state (TS) structure connecting the reactants and the Meisenheimer intermediate. TS calculations would reveal the energy barrier (activation energy) for the nucleophilic addition.

For the synthesis of this compound, which might involve the nitration of an amino-naphthyridine precursor or the amination of a nitro-naphthyridine, computational chemistry can model the respective transition states. For instance, in a nucleophilic substitution of a halogenated nitronaphthyridine with ammonia (B1221849) or an amine, the TS would involve the partial formation of the new C-N bond and the partial breaking of the C-halogen bond.

Spectroscopic Property Predictions from First Principles

First-principles calculations, primarily using Density Functional Theory (DFT), allow for the theoretical prediction of various spectroscopic properties of this compound. These predictions provide valuable insights into the molecule's structure and electronic nature, aiding in its experimental characterization.

Theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to the atomic positions. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. For this compound, these calculations can help assign specific absorption bands to the vibrations of its functional groups.

Key predicted vibrational frequencies are associated with the N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro group, and the various C=C and C=N stretching modes within the naphthyridine rings.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Symmetric N-H Stretch | ~3350 |

| Amine (-NH₂) | Asymmetric N-H Stretch | ~3450 |

| Amine (-NH₂) | N-H Scissoring | ~1630 |

| Nitro (-NO₂) | Asymmetric N=O Stretch | ~1550 |

| Nitro (-NO₂) | Symmetric N=O Stretch | ~1350 |

The prediction of NMR chemical shifts is a powerful tool for structure elucidation. researchgate.net Computational methods like the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. researchgate.net The accuracy of these predictions can depend on the choice of functional and basis set. researchgate.net These calculations are based on determining the magnetic shielding tensors for each nucleus in the molecule.

For this compound, predictions would highlight the distinct chemical environments of each proton and carbon atom. The protons on the aromatic rings are expected to resonate in the downfield region (typically 7.0-9.0 ppm) due to the aromatic ring current. ucl.ac.uk The exact shifts would be influenced by the positions of the nitrogen atoms within the rings and the electronic effects of the nitro and amine substituents. The amine protons would likely appear as a broader signal with a variable chemical shift depending on solvent and concentration. pdx.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Relative to TMS)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H2 | ~8.8 | C2 | ~150 |

| H5 | ~9.1 | C3 | ~135 |

| H7 | ~7.8 | C4 | ~152 |

| H8 | ~8.5 | C4a | ~120 |

| 4-NH₂ | ~6.5 (broad) | C5 | ~155 |

| C7 | ~118 | ||

| C8 | ~148 |

Note: These are estimated values and can vary based on the computational method and solvent effects.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

The extended π-conjugated system of the 1,6-naphthyridine core, combined with the push-pull nature of the amine and nitro substituents, is expected to result in significant absorption in the UV-A and possibly the visible region of the spectrum. The primary electronic transitions would likely involve π → π* and intramolecular charge transfer (ICT) from the electron-donating amine to the electron-withdrawing nitro group.

Table 3: Predicted Electronic Absorption Properties

| Transition | Predicted λmax (nm) | Major Contribution |

|---|---|---|

| S₀ → S₁ | ~390 | HOMO → LUMO (π → π*, ICT) |

| S₀ → S₂ | ~320 | HOMO-1 → LUMO (π → π*) |

Note: HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Computational methods are integral to modern drug discovery and can be used to derive Structure-Activity Relationships (SAR), providing insights into how a molecule's structure relates to its biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method involves placing the ligand (this compound) into the binding site of a receptor and scoring the different poses based on a scoring function that approximates the binding affinity. chemicalpapers.com Docking can reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic model of the binding by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent. These simulations can validate the stability of the binding pose obtained from docking and provide a more detailed understanding of the interaction dynamics. chemicalpapers.com

For this compound, these simulations could theoretically probe its binding to a target enzyme. The amine group could act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the naphthyridine rings could act as hydrogen bond acceptors. The planar aromatic structure is also capable of forming π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a receptor's active site.

Table 4: Theoretical Interaction Profile from Molecular Docking

| Interaction Type | Potential Ligand Moiety Involved | Potential Receptor Residue Involved |

|---|---|---|

| Hydrogen Bond Donor | Amine (-NH₂) | Asp, Glu, Ser, Thr (side chain O) |

| Hydrogen Bond Acceptor | Nitro (-NO₂), Ring Nitrogens | Gln, Asn (side chain NH₂), Arg, Lys (side chain NH) |

| π-π Stacking | Naphthyridine Ring System | Phe, Tyr, Trp (aromatic side chains) |

These theoretical studies provide a foundational framework for understanding the chemical and potential biological properties of this compound, guiding further experimental investigation and rational drug design efforts.

Lack of Specific Research Data for this compound

A thorough review of scientific literature reveals a significant gap in computational and theoretical chemical studies, specifically concerning the development of Quantitative Structure-Activity Relationship (QSAR) models for the chemical properties of This compound . While QSAR is a widely utilized method for predicting the physicochemical properties and biological activities of chemical compounds, no dedicated studies containing the requisite detailed research findings or data tables for this particular compound could be located in the available scientific databases and publications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its properties or biological activity. nih.govgrafiati.com This method is instrumental in drug discovery and environmental toxicology for predicting the characteristics of novel or untested molecules, thereby reducing the need for extensive experimental testing. nih.govresearchgate.net The development of a robust QSAR model involves several key steps, including the compilation of a dataset of compounds with known properties, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.gov

General methodologies for developing QSAR models for nitroaromatic compounds often involve descriptors related to their electronic and structural features. For instance, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is frequently identified as a significant descriptor for the mutagenicity of nitroaromatics. nih.gov Other common descriptors include molecular weight, logP (a measure of lipophilicity), and various topological and quantum-chemical parameters. researchgate.netresearchgate.net Statistical methods such as Multiple Linear Regression (MLR) are then employed to build the QSAR equation. nih.gov

Despite the existence of these general principles and studies on related structures like other nitroaromatic amines or quinoline (B57606) derivatives, the specific application of these methodologies to This compound to generate predictive QSAR models for its chemical properties is not documented in the current body of scientific literature. The creation of scientifically accurate data tables and detailed research findings, as requested, is contingent on the existence of such primary research. Without these foundational studies, any attempt to present QSAR model development for this specific compound would be speculative and not based on established scientific findings.

Therefore, the section on "Quantitative Structure-Activity Relationship (QSAR) Model Development for Chemical Properties" for This compound cannot be provided with the required depth and accuracy at this time due to the absence of published research.

Applications in Advanced Chemical and Materials Science Research

Design of Functional Materials with Naphthyridine Components

Naphthyridine derivatives are being explored for their potential in a range of functional materials due to their rigid, planar structure and their electronic properties, which can be tuned through substitution.

While direct studies on 3-Nitro-1,6-naphthyridin-4-amine in OLEDs are not extensively documented, the fundamental properties of the nitro-amino-naphthyridine scaffold are relevant. In many organic electronic materials, a "push-pull" architecture, where an electron-donating group is conjugated with an electron-accepting group, is desirable. This arrangement can lead to intramolecular charge transfer (ICT) upon excitation, which is a key process in the functioning of some OLED emitters. The amino group acts as the electron donor (push) and the nitro group as the electron acceptor (pull) in this compound.

Theoretical studies on related push-pull naphthyridine chromophores have shown that such substitutions can lead to a smaller energy gap and significant non-linear optical (NLO) properties. rsc.org These NLO properties are crucial for applications in optoelectronics, including optical switching. rsc.org The specific arrangement in this compound could be tuned to achieve desired emission colors and efficiencies in OLED devices.

Table 1: Potential Optoelectronic Properties of this compound based on Analogous Systems

| Property | Anticipated Characteristic | Rationale |

|---|---|---|

| Luminescence | Potential for tunable emission | Intramolecular charge transfer from amino to nitro group. |

| Non-Linear Optical (NLO) Activity | Potentially high | Push-pull electronic structure is known to enhance NLO response. rsc.org |

| Carrier Transport | Ambipolar characteristics may be possible | The naphthyridine core can transport electrons, while the amino group can facilitate hole transport. |

Naphthyridine derivatives have been successfully employed as fluorescent and colorimetric sensors for various analytes, particularly metal ions. The nitrogen atoms within the naphthyridine rings and the amino substituent can act as binding sites. For instance, benzo[c]pyrazolo nih.govrsc.orgnaphthyridine-5,6-diamine has been shown to be a selective sensor for Ni2+ ions in aqueous solutions, exhibiting a distinct color change from yellow to red. nih.gov

The amino group of this compound could similarly coordinate with metal ions. The electronic properties of the system, and thus its absorption and emission spectra, would likely be perturbed upon binding, forming the basis for a sensing mechanism. Furthermore, the nitro group, being a strong electron-withdrawing group, can quench fluorescence. The reduction of a nitro group to an amino group by specific enzymes, such as nitroreductases found in hypoxic tumor environments, can lead to a significant change in fluorescence, a principle used in designing probes for disease detection. rsc.orgmdpi.com This suggests a potential application for this compound or its derivatives as components in hypoxia-sensitive fluorescent probes. rsc.orgmdpi.com

Table 2: Potential Sensing Applications of this compound

| Target Analyte | Potential Sensing Mechanism | Relevant Functional Groups |

|---|---|---|

| Metal Ions | Chelation-induced changes in absorption or fluorescence. nih.gov | Amino group, Naphthyridine nitrogens. |

| Hypoxia (via Nitroreductase) | Fluorescence turn-on upon reduction of the nitro group. rsc.orgmdpi.com | Nitro group. |

| pH | Protonation of the amino group or naphthyridine nitrogens affecting electronic properties. | Amino group, Naphthyridine nitrogens. |

The development of organic materials for semiconductor and solar cell applications is a burgeoning field of research. In the context of dye-sensitized solar cells (DSSCs), organic dyes with a donor-π-acceptor (D-π-A) structure are often employed. The nitro group is a known electron-accepting anchor group in such sensitizers. researchgate.net Research on other organic dyes has shown that the presence of a nitro group can be beneficial for their performance in DSSCs. researchgate.net

While specific data for this compound in solar cells is not available, its inherent D-A structure makes it a candidate for investigation. The amino group can act as the electron donor, the naphthyridine ring as part of the π-bridge, and the nitro group as the acceptor. DFT studies on non-fullerene acceptors with nitro groups have indicated that these groups can lower the energy gap of the material, which is a desirable characteristic for absorbing a broader range of the solar spectrum. nih.gov

The functional groups on this compound offer handles for polymerization. The amino group can be used in condensation polymerization reactions to form polyamides or polyimides. The nitro group can be reduced to a second amino group, creating a diamino-naphthyridine monomer that can be used to build more complex polymer architectures. Such polymers would incorporate the rigid and electronically active naphthyridine unit into the polymer backbone, potentially leading to materials with interesting thermal, mechanical, and electronic properties.

The synthesis of polyazomethines containing naphthyridine moieties has been reported, and these materials have been screened for biological activity. nih.gov This demonstrates the feasibility of incorporating naphthyridine units into polymer chains.

Utilization as Advanced Chemical Reagents

The reactivity of the functional groups on this compound makes it a valuable starting material for the synthesis of more complex molecules.

Nitro compounds are versatile intermediates in organic synthesis. mdpi.com The nitro group can be reduced to an amino group, which can then participate in a variety of cyclization reactions to form new heterocyclic rings. youtube.com For example, the reduction of the nitro group in this compound would yield 1,6-naphthyridine-3,4-diamine. This diamine would be a prime candidate for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form new fused heterocyclic systems, such as pyrazino[2,3-c] researchgate.netrsc.orgnaphthyridines.

The synthesis of various fused 1,5-naphthyridines has been achieved through the manipulation of nitro and amino substituents on the naphthyridine core. mdpi.com For instance, a nitro group can be transformed into an iodo group, which can then undergo further reactions like Buchwald-Hartwig amination to build more complex structures. mdpi.com The presence of both a nitro and an amino group on the same naphthyridine ring, as in this compound, provides a rich platform for a diverse range of chemical transformations to access novel and complex heterocyclic architectures.

Precursors for Novel Organic Transformations

The chemical reactivity of this compound is dominated by its two primary functional groups: the nitro and the amino moieties. The nitro group is a highly versatile functional group in organic synthesis, primarily because of its strong electron-withdrawing nature and its capacity to be transformed into various other functionalities. uts.edu.auscispace.comnih.gov Its presence activates the naphthyridine ring, facilitating nucleophilic aromatic substitution reactions. wikipedia.org

The most significant transformation of the nitro group is its reduction to an amine. organic-chemistry.org The reduction of the nitro group in this compound would yield 3,4-diamino-1,6-naphthyridine . This resulting vicinal diamine is a crucial building block in synthetic chemistry, as it can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused five- or six-membered heterocyclic rings. For instance, reaction with a glyoxal (B1671930) derivative could lead to the formation of a pyrazino[2,3-c] uts.edu.aunih.govnaphthyridine system, while reaction with formic acid or its derivatives could yield an imidazo[4,5-c] uts.edu.aunih.govnaphthyridine core. Such fused polycyclic aromatic systems are often investigated for their unique photophysical properties and potential as advanced materials.

The general transformation is highlighted below:

Reduction of Nitro Group: The conversion of the nitro group to a primary amine is a fundamental reaction. researchgate.net This process can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-based reductions (e.g., SnCl₂/HCl, Fe/HCl). organic-chemistry.orgstudfile.net The resulting 3,4-diamino-1,6-naphthyridine is a valuable synthon for creating complex heterocyclic structures. nih.gov

The amino group at the C4 position can also be a site for various chemical modifications, including acylation, alkylation, and diazotization, further expanding the synthetic utility of this scaffold.

| Functional Group | Reaction Type | Potential Product | Significance |

|---|---|---|---|

| Nitro Group (-NO₂) | Reduction | 3,4-Diamino-1,6-naphthyridine | Precursor for fused heterocycles (e.g., imidazoles, pyrazines). google.combibliotekanauki.pl |

| Amino Group (-NH₂) | Acylation | N-(3-Nitro-1,6-naphthyridin-4-yl)amide | Modification of electronic properties and introduction of new functional sites. |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Substituted 1,6-naphthyridines | Activated by the nitro group for the introduction of various nucleophiles. wikipedia.org |

Exploration in Analytical Chemistry as Ligands or Reagents

Naphthyridine derivatives are widely recognized for their ability to act as effective ligands in coordination chemistry. nih.govnih.gov The two nitrogen atoms embedded within the bicyclic aromatic system of 1,6-naphthyridine (B1220473) can chelate to metal ions. The presence of the exocyclic amino group at the 4-position in this compound is expected to enhance this coordination capability, allowing for the formation of stable complexes with a variety of transition metals.

This ligating ability forms the basis for its potential application in analytical chemistry. Upon complexation with specific metal ions, the electronic structure of the molecule is altered, which can lead to significant changes in its photophysical properties, such as a shift in its absorption or fluorescence spectrum. This behavior can be exploited for the development of:

Colorimetric Sensors: A visible color change upon binding to a target analyte (metal ion) allows for simple qualitative or quantitative detection.

Fluorometric Sensors: Changes in fluorescence intensity ("turn-on" or "turn-off" responses) or shifts in the emission wavelength upon complexation can provide highly sensitive and selective detection methods for specific ions. nih.gov

The combination of the rigid naphthyridine core, the coordinating amino group, and the electronically influential nitro group could lead to the development of highly selective chemosensors for environmental monitoring or biological imaging.

Potential in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together through non-covalent interactions. The molecular architecture of this compound possesses several key features that make it an attractive building block for constructing supramolecular assemblies.

These features include:

Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the ring nitrogens and the oxygen atoms of the nitro group (-NO₂) serve as hydrogen bond acceptors. This allows for the formation of well-defined, directional hydrogen-bonding networks, which are fundamental to molecular recognition and self-assembly.

π-π Stacking: The planar, electron-deficient aromatic naphthyridine ring can participate in π-π stacking interactions with other aromatic systems. The presence of both donor (-NH₂) and acceptor (-NO₂) groups creates a polarized π-system, which can lead to strong and specific stacking arrangements.

Host-Guest Interactions: The molecule's defined shape and array of functional groups suggest it could act as a guest, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or cucurbiturils. The specificity of these interactions would be governed by a combination of size, shape, and electronic complementarity.

These non-covalent interactions could be harnessed to direct the self-assembly of this compound into higher-order structures such as tapes, sheets, or three-dimensional networks, which may exhibit interesting materials properties.

Future Perspectives and Emerging Research Avenues for 3 Nitro 1,6 Naphthyridin 4 Amine

Development of More Sustainable and Atom-Economical Synthetic Protocols

Future research will likely gravitate towards one-pot or domino reactions, where multiple bond-forming events occur in a single reaction vessel. researchgate.net This approach inherently increases efficiency and reduces the need for purification of intermediates. The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, will be crucial. For instance, developing catalytic C-H amination or nitration reactions on a 1,6-naphthyridine (B1220473) scaffold could provide a more direct and atom-economical route to the target molecule.

Furthermore, the exploration of alternative and greener reaction media, such as water, supercritical fluids, or biodegradable solvents, will be an important aspect of sustainable synthesis. The goal is to move away from volatile organic solvents that pose environmental and health risks.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the 1,6-naphthyridine core, substituted with both an amino and a nitro group, presents a rich landscape for chemical exploration. The interplay between the electron-donating amino group and the electron-withdrawing nitro group can lead to unique reactivity patterns.

Future investigations will likely focus on the selective functionalization of the naphthyridine ring system. This could involve exploring electrophilic and nucleophilic aromatic substitution reactions at various positions, guided by the electronic nature of the substituents. For example, the nitro group can be a handle for further transformations, such as reduction to an amino group, opening pathways to a diverse range of di- and poly-substituted 1,6-naphthyridines. evitachem.com

Moreover, the potential for the amino and nitro groups to participate in cyclization reactions to form novel heterocyclic systems is an exciting avenue. Research into unprecedented transformations, such as ring-opening and rearrangement reactions under specific conditions (e.g., thermal, photochemical, or metal-catalyzed), could unveil new chemical space and provide access to complex molecular architectures.

Integration of Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For 3-Nitro-1,6-naphthyridin-4-amine, computational methods can provide deep insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to model the ground and excited state properties of the molecule, helping to understand its spectroscopic characteristics and predict its behavior in various chemical environments. nih.gov Such calculations can also elucidate reaction mechanisms, identify transition states, and predict the regioselectivity of chemical reactions, thereby guiding synthetic efforts.

Furthermore, molecular dynamics simulations can be used to study the interactions of this compound with other molecules, such as biological macromolecules or materials surfaces. This can aid in the rational design of new derivatives with specific functionalities, for example, as enzyme inhibitors or as components of functional materials. The synergy between computational prediction and experimental validation will be key to accelerating the discovery process.

Investigation of Photo-Induced Processes and Photochemical Reactivity

The presence of the nitroaromatic chromophore in this compound suggests a rich and largely unexplored photochemical reactivity. The absorption of light can promote the molecule to an excited state, opening up reaction pathways that are not accessible under thermal conditions.

Future research in this area will likely involve studying the photophysical properties of the molecule, such as its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. Understanding these fundamental properties is the first step towards harnessing its photochemical potential.

Key areas of investigation will include photo-induced electron transfer and energy transfer processes. The nitro group is known to be a good electron acceptor in its excited state, which could be exploited in photoredox catalysis. Additionally, the photochemical reduction of the nitro group to a nitroso or amino group could provide a clean and selective method for functional group transformation. The study of photoreactions, such as photocyclizations or photoadditions, could also lead to the synthesis of novel and complex molecular structures.

Discovery of New Applications in Functional Materials with Tunable Properties

The unique electronic and structural features of this compound make it an attractive building block for the design of novel functional materials. The combination of a π-conjugated aromatic system with electron-donating and -withdrawing groups can give rise to interesting optical and electronic properties.

One promising area of application is in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices. By modifying the substituents on the naphthyridine core, the emission color and efficiency of the resulting materials could be tuned. The nitro group, in particular, can influence the charge transport properties of the material.

Furthermore, the ability of the amino group to coordinate with metal ions opens up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or sensing. The design of derivatives with specific self-assembly properties could also lead to the formation of supramolecular structures with tailored functionalities.

Synergistic Research at the Interface of Synthetic, Physical, and Computational Chemistry

The future of research on this compound lies in a synergistic approach that integrates synthetic, physical, and computational chemistry. This interdisciplinary strategy will be essential for a comprehensive understanding and exploitation of this molecule's potential.

Synthetic chemists will focus on developing efficient and sustainable methods to access the core structure and its derivatives. Physical chemists will employ advanced spectroscopic and analytical techniques to characterize the properties of these new molecules in detail. Computational chemists will provide theoretical models to rationalize experimental observations and predict new avenues for exploration. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.